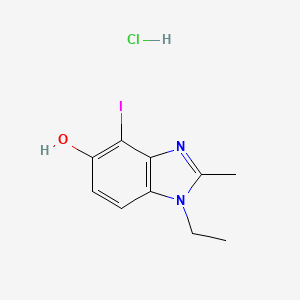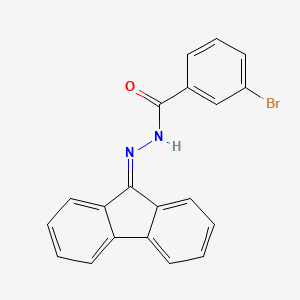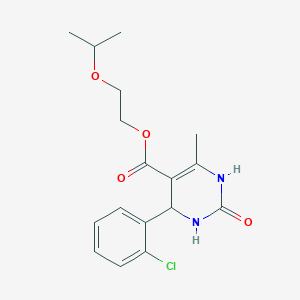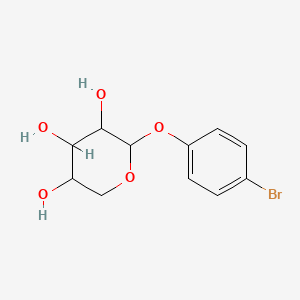![molecular formula C18H16Cl2N2O2 B5085333 3-[4-(3,4-dichlorophenoxy)butyl]-4(3H)-quinazolinone](/img/structure/B5085333.png)
3-[4-(3,4-dichlorophenoxy)butyl]-4(3H)-quinazolinone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[4-(3,4-dichlorophenoxy)butyl]-4(3H)-quinazolinone, also known as DCBQ or Dichlorobenzyl Quinazolinone, is a synthetic compound that has been widely used in scientific research. It is a member of the quinazolinone family of compounds and has been found to have various biochemical and physiological effects.
作用机制
3-[4-(3,4-dichlorophenoxy)butyl]-4(3H)-quinazolinone inhibits the activity of PKC by binding to its regulatory domain. This binding prevents the activation of PKC by diacylglycerol (DAG) and phorbol esters, which are known activators of PKC. 3-[4-(3,4-dichlorophenoxy)butyl]-4(3H)-quinazolinone has also been found to inhibit the activity of other kinases such as protein kinase A (PKA) and protein kinase G (PKG).
Biochemical and Physiological Effects:
3-[4-(3,4-dichlorophenoxy)butyl]-4(3H)-quinazolinone has been found to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by activating the caspase cascade. 3-[4-(3,4-dichlorophenoxy)butyl]-4(3H)-quinazolinone has also been found to inhibit the migration and invasion of cancer cells, which is important for metastasis. In addition, 3-[4-(3,4-dichlorophenoxy)butyl]-4(3H)-quinazolinone has been found to inhibit angiogenesis, which is important for the growth and spread of tumors.
实验室实验的优点和局限性
3-[4-(3,4-dichlorophenoxy)butyl]-4(3H)-quinazolinone has several advantages as a tool for scientific research. It is a potent and specific inhibitor of PKC, making it a useful tool for studying the role of PKC in various biological processes. 3-[4-(3,4-dichlorophenoxy)butyl]-4(3H)-quinazolinone is also stable and easy to handle, making it suitable for use in cell-based assays and animal studies. However, 3-[4-(3,4-dichlorophenoxy)butyl]-4(3H)-quinazolinone has some limitations as well. It has been found to be cytotoxic at high concentrations, which can limit its use in certain experiments. In addition, 3-[4-(3,4-dichlorophenoxy)butyl]-4(3H)-quinazolinone has poor solubility in water, which can make it difficult to use in some experimental systems.
未来方向
There are several future directions for the study of 3-[4-(3,4-dichlorophenoxy)butyl]-4(3H)-quinazolinone. One direction is to investigate the potential of 3-[4-(3,4-dichlorophenoxy)butyl]-4(3H)-quinazolinone as an anti-cancer drug candidate. Further studies are needed to determine the efficacy and safety of 3-[4-(3,4-dichlorophenoxy)butyl]-4(3H)-quinazolinone in animal models and clinical trials. Another direction is to study the role of PKC in other biological processes such as inflammation, diabetes, and cardiovascular disease. Finally, there is a need to develop more potent and specific inhibitors of PKC that can be used in scientific research and as therapeutic agents.
合成方法
3-[4-(3,4-dichlorophenoxy)butyl]-4(3H)-quinazolinone can be synthesized using a multistep process starting from 2-nitroaniline. The first step involves the reduction of 2-nitroaniline to 2,3-diaminotoluene, which is then reacted with 3,4-dichlorobenzyl chloride to form 3,4-dichlorobenzyl-2,3-diaminotoluene. The final step involves the cyclization of 3,4-dichlorobenzyl-2,3-diaminotoluene with phosgene to form 3-[4-(3,4-dichlorophenoxy)butyl]-4(3H)-quinazolinone.
科学研究应用
3-[4-(3,4-dichlorophenoxy)butyl]-4(3H)-quinazolinone has been widely used in scientific research as a tool to study various biological processes. It has been found to inhibit the activity of protein kinase C (PKC), which is involved in various cellular processes such as cell proliferation, differentiation, and apoptosis. 3-[4-(3,4-dichlorophenoxy)butyl]-4(3H)-quinazolinone has also been found to inhibit the growth of various cancer cell lines, making it a potential anti-cancer drug candidate.
属性
IUPAC Name |
3-[4-(3,4-dichlorophenoxy)butyl]quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16Cl2N2O2/c19-15-8-7-13(11-16(15)20)24-10-4-3-9-22-12-21-17-6-2-1-5-14(17)18(22)23/h1-2,5-8,11-12H,3-4,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDTULYQAAGYCNQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C=N2)CCCCOC3=CC(=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[(3-chlorophenoxy)acetyl]-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B5085264.png)

![1-(3-{[({2-[(6-methyl-3-pyridinyl)oxy]-3-pyridinyl}methyl)amino]methyl}phenyl)ethanone](/img/structure/B5085273.png)
![methyl 3-{2-[(3-ethylphenyl)amino]-2-oxoethyl}-1,7-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B5085278.png)
![N-{1-[1-(1,4-dithiepan-6-yl)-4-piperidinyl]-1H-pyrazol-5-yl}cyclopropanecarboxamide](/img/structure/B5085287.png)





![1-{3'-[1-(1,3-thiazol-2-ylmethyl)-1H-pyrazol-3-yl]-3-biphenylyl}ethanone](/img/structure/B5085344.png)

![dimethyl 2,2'-[2,5-thienediylbis(methylene)]bis(1,3-benzothiazole-6-carboxylate)](/img/structure/B5085363.png)